molecular formula C15H21NO B3163113 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine CAS No. 883522-37-0

4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine

Cat. No.: B3163113
CAS No.: 883522-37-0
M. Wt: 231.33 g/mol
InChI Key: TWEZLUFLGOTKSZ-UHFFFAOYSA-N
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Description

4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine is a piperidine derivative featuring a 2,3-dihydro-1H-inden-5-yloxy group linked via a methylene bridge to the piperidine ring. This compound and its analogs are of interest in medicinal chemistry due to their structural versatility, which allows for modifications that influence physicochemical properties and biological interactions. The hydrochloride salt form, 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride (CAS: 13430-09-6), is a well-characterized derivative with a molecular formula of C₁₅H₂₂ClNO . Its synthesis typically involves multi-step reactions, including alkylation and coupling steps, as outlined in related synthetic pathways .

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-13-4-5-15(10-14(13)3-1)17-11-12-6-8-16-9-7-12/h4-5,10,12,16H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEZLUFLGOTKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine is a compound notable for its unique structural features, which confer distinct chemical and biological properties. The compound is characterized by the presence of a piperidine ring substituted with a 2,3-dihydro-1H-inden-5-yloxy methyl group. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C₁₅H₂₁NO
  • Molecular Weight : 267.79 g/mol
  • CAS Number : 883522-37-0
  • Appearance : White to off-white solid
  • Hazard Classification : Irritant

The compound exhibits reactivity primarily through nucleophilic substitutions and hydrolysis reactions due to its ether and amine functionalities. The piperidine nitrogen can participate in protonation and deprotonation reactions, influencing its solubility and reactivity in various solvents .

The biological activity of 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine is believed to involve its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. However, the exact pathways and molecular targets remain under investigation.

Antiviral Properties

Research has indicated that compounds with similar structural motifs may exhibit antiviral activities. For example, derivatives of piperidine have been explored for their potential against viral infections, including HIV. The specific activity of 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine against viral targets has yet to be fully elucidated but warrants further investigation due to its structural similarities to known antiviral agents .

Anticancer Potential

The compound is also being investigated for potential anticancer properties. Its unique structure allows it to interact with biological pathways associated with cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Comparative Analysis with Similar Compounds

Compound NameStructureKey DifferencesBiological Activity
4-(2-Methoxyethyl)piperidineStructureLacks indene moietyDifferent activity profile
1-(2-Hydroxyethyl)piperidineStructureContains hydroxyl groupDifferent solubility characteristics
4-(N,N-Dimethylamino)piperidineStructureFeatures dimethylamino groupAlters pharmacological properties significantly

The uniqueness of 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine lies in its specific indene substitution, which may impart neuroactive properties not present in other similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential of heterocyclic compounds like 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine in drug development:

  • Antiviral Screening : A study exploring various piperidine derivatives found promising antiviral activities against HIV, suggesting that modifications similar to those in our compound could yield effective antiviral agents .
  • Cancer Research : Investigations into piperidine-based compounds have shown that they can inhibit key enzymes involved in cancer cell metabolism. Further research is needed to assess the specific efficacy of our compound in these contexts .
  • Neuroactive Properties : Given the structural framework of 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine, it is hypothesized that it might interact with neurotransmitter systems, potentially serving as a lead compound for neuropharmacological applications .

Scientific Research Applications

Medicinal Chemistry

4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine has been studied for its potential therapeutic effects. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

Case Studies

  • Antidepressant Activity : Research indicates that compounds with similar piperidine structures exhibit antidepressant properties. Studies have explored how modifications to the piperidine ring can enhance efficacy and reduce side effects.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it significant in neuropharmacological studies. Its interactions with neurotransmitter systems could provide insights into treatments for neurological disorders.

Case Studies

  • Dopaminergic Activity : Preliminary studies suggest that this compound may influence dopamine pathways, which are crucial in conditions like Parkinson's disease and schizophrenia.

Biochemical Research

In proteomics and biochemical assays, 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine serves as a biochemical tool for studying protein interactions and enzyme activities.

Applications

  • Inhibitor Studies : The compound has been used to investigate its role as an inhibitor in enzymatic reactions, providing insights into metabolic pathways.

Synthesis and Analytical Chemistry

The synthesis of 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine is of interest for developing new synthetic routes in organic chemistry. Its characterization through techniques such as NMR and mass spectrometry is essential for confirming structural integrity.

Synthesis Techniques

  • Reactions Involving Piperidine Derivatives : Various synthetic methodologies have been explored to create this compound efficiently, including nucleophilic substitutions and coupling reactions.

Comparison with Similar Compounds

The compound is structurally related to several piperidine and piperazine derivatives, differing in substituents, linker groups, and aromatic moieties. Below is a detailed comparison:

Structural Analogs and Substituent Effects
Compound Name Key Structural Differences Melting Point (°C) Yield (%) Molecular Weight Reference
4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride Piperidine core, methylene linker, HCl salt Not reported Not reported 245.36 (free base)
4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperidine Ethyl linker instead of methyl Not reported Not reported 245.36
1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-chlorophenyl)piperazine Piperazine core, phenethyl linker, 4-Cl substituent 117.2–118.6 45 503.04
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride Substituent at position 3 of piperidine Not reported Not reported 245.36
4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]benzoic acid Benzoic acid replaces piperidine Not reported Not reported 268.32

Key Observations :

  • Core Heterocycle : Piperazine derivatives (e.g., compounds in ) exhibit higher molecular weights and melting points (e.g., 117.2–118.6°C for 4-chlorophenyl-substituted analog ) compared to piperidine analogs, likely due to increased hydrogen bonding from the additional amine.
  • Substituent Impact : Electron-withdrawing groups (e.g., Cl, F) on aryl substituents elevate melting points by improving crystal packing (e.g., 4-chlorophenyl: 117.2–118.6°C vs. 4-methoxyphenyl: 78.1–79.3°C ).
Physicochemical Properties
  • Melting Points : Piperazine derivatives generally exhibit higher melting points than piperidine analogs. For example, 4-fluorophenyl-substituted piperazine melts at 79.8–80.5°C , whereas piperidine analogs lack reported data.
  • Synthetic Yields : Yields vary significantly based on substituents. Piperazines with methoxy groups (e.g., compound 14: 68% yield ) are synthesized more efficiently than those with bulky substituents (e.g., 2-chlorophenyl: 43% yield ), likely due to steric hindrance.
Salt Forms and Solubility
  • Hydrochloride Salts : The hydrochloride form of the target compound (CAS: 13430-09-6 ) improves aqueous solubility compared to the free base, a critical factor for bioavailability. Similar salts, such as 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride , are also documented.
Pharmacological Implications
  • Piperazine derivatives (e.g., 1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2-chlorophenyl)piperazine ) may target neurotransmitter receptors due to their similarity to known pharmacophores.
  • The benzylpiperidine analog in acts as an acetylcholinesterase inhibitor, hinting at possible neurological applications for related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving alkylation or nucleophilic substitution. For example, piperidine derivatives are often functionalized using indenyl ether precursors under basic conditions (e.g., NaOH in dichloromethane) . Optimization includes adjusting reaction temperature, solvent polarity, and catalyst selection. Recrystallization or column chromatography (silica gel, gradient elution) is recommended for purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥99% .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME to assess drug-likeness and oral bioavailability .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioassay results?

  • Methodological Answer :

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ curves) .
  • Control Experiments : Rule out solvent effects (e.g., DMSO cytotoxicity) via vehicle-only controls .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., piperidine-thiazole hybrids) .

Q. How can researchers optimize reaction scalability while minimizing environmental impact?

  • Methodological Answer :

  • Green Chemistry Principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate .
  • Catalyst Recycling : Immobilize catalysts on magnetic nanoparticles for reuse .
  • Waste Reduction : Employ continuous flow reactors to enhance yield and reduce solvent volume .

Q. What experimental and theoretical approaches elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • SAR Libraries : Synthesize analogs with variations in the indenyloxy or piperidine moieties .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects with biological activity .
  • In Situ Spectroscopy : Monitor reaction intermediates via FT-IR or Raman for mechanistic insights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine
Reactant of Route 2
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4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine

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